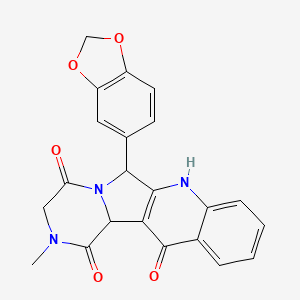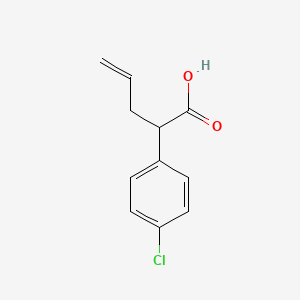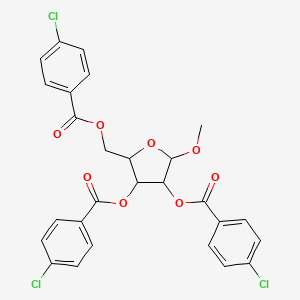
Trimethoxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxyacetonitrile, also known as 2,2,2-trimethoxyacetonitrile, is an organic compound with the molecular formula C5H9NO3. It is a nitrile derivative characterized by the presence of three methoxy groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which subsequently undergoes methoxylation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous flow of reactants through a reactor system. This method ensures efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Trimethoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles with various functional groups.
Scientific Research Applications
Trimethoxyacetonitrile finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of trimethoxyacetonitrile involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of methoxy groups enhances its reactivity, allowing it to participate in diverse chemical transformations. The exact molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
Comparison with Similar Compounds
Acetonitrile: A simpler nitrile compound with a single cyano group.
Methoxyacetonitrile: Contains one methoxy group attached to the acetonitrile structure.
Dimethoxyacetonitrile: Contains two methoxy groups attached to the acetonitrile structure.
Uniqueness: Trimethoxyacetonitrile is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other nitrile compounds and enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
68714-36-3 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,2,2-trimethoxyacetonitrile |
InChI |
InChI=1S/C5H9NO3/c1-7-5(4-6,8-2)9-3/h1-3H3 |
InChI Key |
SDPIMMFNSSNIJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C#N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
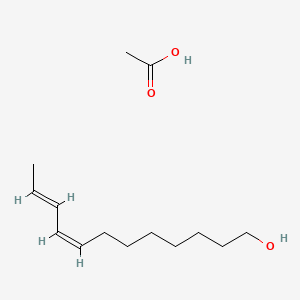
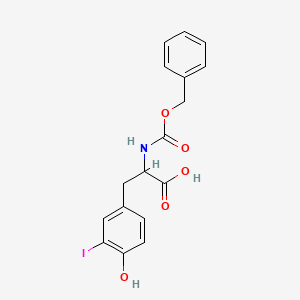
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
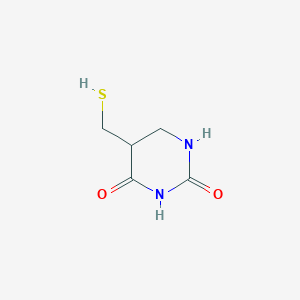
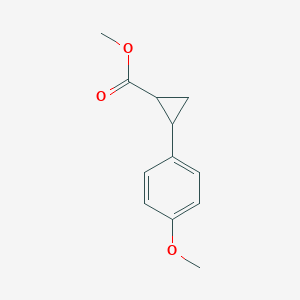
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
